molecular formula C14H14N4O2S B12694424 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate CAS No. 171880-39-0

1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate

Cat. No.: B12694424
CAS No.: 171880-39-0
M. Wt: 302.35 g/mol
InChI Key: HNJCGFUDXDBNGY-REZTVBANSA-N
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Description

1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including an isoquinoline ring, an acetate ester, and a thiosemicarbazone moiety, which contribute to its diverse reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of the Thiosemicarbazone Group: The thiosemicarbazone group is introduced by reacting the isoquinoline derivative with thiosemicarbazide under acidic conditions.

    Acetylation: The final step involves acetylation of the compound using acetic anhydride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate undergoes various chemical reactions due to its functional groups:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiosemicarbazone group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, where nucleophiles like amines or alcohols replace the acetate group, forming new derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s thiosemicarbazone group exhibits potential biological activity, making it a candidate for studies on enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. For example, it may bind to metal ions in metalloenzymes, disrupting their function.

    Pathways Involved: The compound’s effects on cellular pathways are under investigation, with studies focusing on its impact on cell proliferation, apoptosis, and signal transduction pathways.

Comparison with Similar Compounds

1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-methyl-5-isoquinolinyl acetate can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-naphthyl benzoate and 1-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate share structural similarities but differ in their aromatic ring systems and substituents.

Properties

CAS No.

171880-39-0

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

[1-[(E)-(carbamothioylhydrazinylidene)methyl]-4-methylisoquinolin-5-yl] acetate

InChI

InChI=1S/C14H14N4O2S/c1-8-6-16-11(7-17-18-14(15)21)10-4-3-5-12(13(8)10)20-9(2)19/h3-7H,1-2H3,(H3,15,18,21)/b17-7+

InChI Key

HNJCGFUDXDBNGY-REZTVBANSA-N

Isomeric SMILES

CC1=CN=C(C2=C1C(=CC=C2)OC(=O)C)/C=N/NC(=S)N

Canonical SMILES

CC1=CN=C(C2=C1C(=CC=C2)OC(=O)C)C=NNC(=S)N

Origin of Product

United States

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